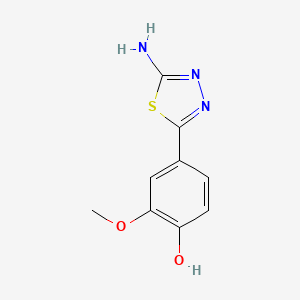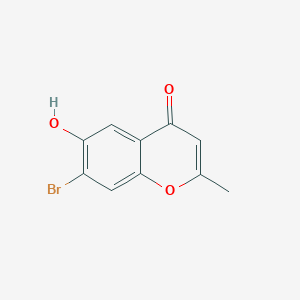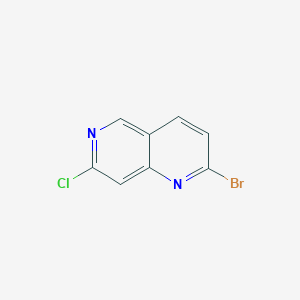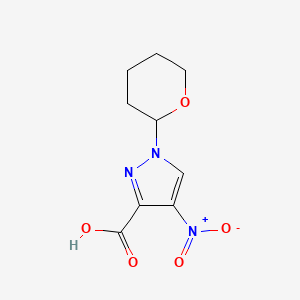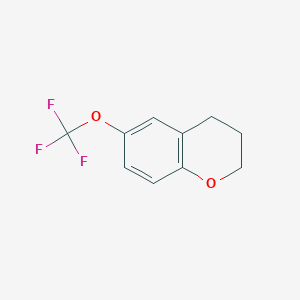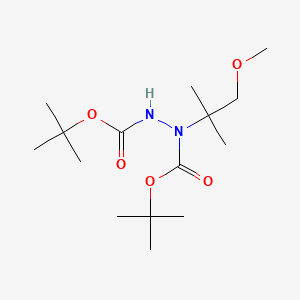
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H30N2O5 and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes a hydrazine core substituted with tert-butyl and methoxy groups. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves the reaction of hydrazine derivatives with tert-butyl esters under basic conditions . The reaction typically requires an ice bath to control the temperature and prevent side reactions. The mixture is stirred at room temperature for several hours, followed by solvent removal and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
化学反应分析
Types of Reactions
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce amine derivatives .
科学研究应用
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . This interaction can modulate biochemical pathways and exert various biological effects.
相似化合物的比较
Similar Compounds
Di-tert-butyl-1,2-hydrazodicarboxylate: Similar structure but lacks the methoxy group.
1-(1-Methoxy-2-propyl) acetate: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C15H30N2O5 |
|---|---|
分子量 |
318.41 g/mol |
IUPAC 名称 |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(18)16-17(15(7,8)10-20-9)12(19)22-14(4,5)6/h10H2,1-9H3,(H,16,18) |
InChI 键 |
RGCJAKZXSHCOCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
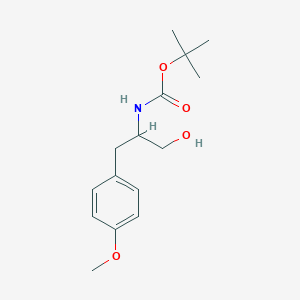
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
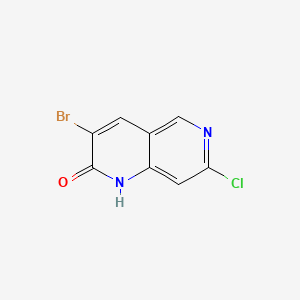


![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
